molecular formula C11H14F3NO2 B1595453 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol CAS No. 323-79-5

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

Cat. No. B1595453
CAS RN: 323-79-5
M. Wt: 249.23 g/mol
InChI Key: CSXRYPPKUCHPDW-UHFFFAOYSA-N
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Description

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (TFMPDE) is a novel compound that has been gaining attention in the scientific community due to its wide range of applications and potential for further research. TFMPDE is a polyfunctional compound that has been used in a variety of organic synthesis reactions and has been explored for its potential to be used in pharmaceuticals and other biomedical applications.

Mechanism Of Action

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a polyfunctional compound, meaning that it can act as both a nucleophile and an electrophile in a reaction. As a nucleophile, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol can react with electrophiles such as aldehydes and ketones to form a new bond. As an electrophile, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol can react with nucleophiles such as amines and alcohols to form a new bond.

Biochemical And Physiological Effects

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been explored for its potential to be used in pharmaceuticals and other biomedical applications. In vitro studies have shown that 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has the potential to inhibit the growth of certain types of cancer cells. In addition, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Advantages And Limitations For Lab Experiments

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a versatile compound that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and is relatively inexpensive. One of the main advantages of using 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol in lab experiments is its low toxicity. However, it is important to note that 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a relatively new compound and there is still much to be explored in terms of its potential applications.

Future Directions

There are a number of potential future directions for research involving 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol. These include further exploration of its potential to be used in pharmaceuticals and other biomedical applications, as well as its potential to be used in the synthesis of other compounds. In addition, further research into the mechanism of action of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol and its biochemical and physiological effects could lead to new and improved applications. Finally, further research into the synthesis of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol could lead to more efficient and cost-effective methods of production.

Scientific Research Applications

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a starting material for the synthesis of other compounds, such as quinolines, thiophenes, and thiazoles. In addition, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been used in the synthesis of fluorescent probes and in the preparation of bioactive compounds.

properties

IUPAC Name

2-[N-(2-hydroxyethyl)-3-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)9-2-1-3-10(8-9)15(4-6-16)5-7-17/h1-3,8,16-17H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXRYPPKUCHPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CCO)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295614
Record name 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol

CAS RN

323-79-5
Record name 323-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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